molecular formula C34H50P2 B6604371 dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane CAS No. 153725-05-4

dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane

Cat. No. B6604371
CAS RN: 153725-05-4
M. Wt: 520.7 g/mol
InChI Key: QKRWNNLDWBPGKD-UHFFFAOYSA-N
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Description

Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, also known as DCHP, is an organophosphane compound that has been studied for its potential applications in organic synthesis and as a ligand for transition metal complexes. This compound is of particular interest due to its unique structure, which contains two cyclohexyl rings connected by a phosphanyl group. DCHP has been found to be a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. Additionally, DCHP has been used as a ligand for transition metal complexes, allowing for the formation of novel organometallic compounds.

Scientific Research Applications

Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand for transition metal complexes. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has also been used in the synthesis of a variety of organometallic compounds.

Mechanism of Action

The mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane acts as a Lewis acid, which can facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane are not well understood. However, it is believed that dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane may have some beneficial effects on the body, as it has been found to have antioxidant and anti-inflammatory properties. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its ability to act as a Lewis acid, its ability to act as a nucleophile, and its ability to facilitate the formation of a variety of organometallic compounds. Additionally, dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is relatively inexpensive and easy to obtain. The limitations of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its potential toxicity and the fact that it is not very soluble in water.

Future Directions

The potential future directions of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane research include further exploration of its potential applications in organic synthesis and as a ligand for transition metal complexes. Additionally, further research into the biochemical and physiological effects of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial. Additionally, further research into the mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could lead to the development of more efficient and effective synthetic methods. Finally, further research into the potential toxicity of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane could be beneficial.

Synthesis Methods

Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Wittig reaction is the most commonly used method for dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane synthesis. This method involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as potassium tert-butoxide. The Sonogashira coupling reaction involves the coupling of an aryl halide with an organometallic compound, such as a palladium-catalyzed reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an alkyl halide and an organometallic compound.

properties

IUPAC Name

dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRWNNLDWBPGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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